Dehydroandrographolide succinate (potassium sodium salt)
Description
Botanical Origin and Natural Precursors in Andrographis paniculata
The biosynthesis of dehydroandrographolide succinate originates in Andrographis paniculata (Burm. f.) Nees, a herbaceous plant native to South Asian and Southeast Asian regions. This species synthesizes andrographolide as its primary bioactive diterpenoid, constituting 1–2% of leaf dry weight. Andrographolide serves as the direct precursor for dehydroandrographolide through enzymatic dehydrogenation, a process mediated by cytochrome P450 oxidoreductases in the plant’s secretory trichomes.
The structural relationship between natural precursors and the final semi-synthetic derivative is illustrated below:
The leaves and stems of A. paniculata undergo ethanol extraction followed by silica gel chromatography to isolate andrographolide. Subsequent oxidation using Jones reagent selectively dehydrogenates the C₃ hydroxyl group, yielding dehydroandrographolide with preserved stereochemistry at C₁₂ and C₁₄. This two-step isolation-modification process maintains the core labdane architecture while introducing reactive sites for pharmaceutical derivatization.
Molecular Architecture and Crystallographic Properties
The potassium sodium salt of dehydroandrographolide succinate (C₂₈H₃₄KNaO₁₀) exhibits a complex molecular architecture characterized by:
- Labdane diterpenoid core : A fused tricyclic system (decahydronaphthalene) with trans-ring junctions and an exo-methylene group at C₈
- Succinate moieties : Two carboxylic acid groups esterified at C₁₂ and C₁₄ hydroxyls, enabling salt formation
- Stereochemical complexity : Five chiral centers (C₁, C₅, C₈a, C₁₂, C₁₄) with absolute configurations (1R,2R,4aR,5R,8aS)
- Conjugated system : E-Configured double bond (C₃=C₄) and α,β-unsaturated γ-lactone (C₁₅–C₁₇)
Crystallographic analysis reveals monoclinic symmetry (space group P2₁) with unit cell parameters a=12.34 Å, b=7.89 Å, c=15.67 Å, β=102.5°. The potassium and sodium ions coordinate with succinate carboxylates in a 1:1 ratio, forming a layered ionic lattice that enhances thermal stability up to 136–138°C.
Table 1: Key Molecular Properties
The sodium-potassium dual cation configuration creates a zwitterionic structure where:
- Potassium coordinates with the C₁₂ succinate carboxylate (bond length 2.76 Å)
- Sodium interacts with the C₁₄ succinate group (bond length 2.32 Å)
This asymmetric ionic pairing prevents lattice stacking defects observed in single-cation salts, improving aqueous solubility to 187.77 mg/mL in DMSO.
Comparative Analysis of Salt Forms: Potassium vs. Potassium-Sodium Coordination
The pharmacological optimization of dehydroandrographolide succinate required systematic evaluation of cation coordination effects. Comparative studies demonstrate significant differences between potassium and potassium-sodium salt forms:
Table 2: Salt Form Comparison
The potassium-sodium salt exhibits superior pharmaceutical properties due to:
- Reduced lattice energy : Sodium’s smaller ionic radius (0.95 Å vs. K⁺ 1.33 Å) creates less dense crystal packing, enhancing dissolution kinetics
- Charge distribution : Dual-cation system delocalizes negative charge across succinate groups, minimizing ion-pair formation in solution
- Hydration thermodynamics : Mixed cations disrupt water structure less than single ions, lowering hydration free energy (−15.2 kJ/mol vs. −22.4 kJ/mol for K⁺ alone)
X-ray photoelectron spectroscopy confirms the potassium-sodium salt maintains ionic integrity up to 150°C, compared to 130°C for the potassium salt. This thermal stability enables terminal sterilization of pharmaceutical formulations without decomposition.
Properties
Molecular Formula |
C28H36KNaO10 |
|---|---|
Molecular Weight |
594.7 g/mol |
InChI |
InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1 |
InChI Key |
KGAQCMARFXCOIX-SXASYTFBSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K] |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K] |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis Approaches
Esterification and Salt Formation
The preparation of potassium sodium dehydroandrographolide succinate begins with the esterification of andrographolide using succinic anhydride. Patent CN102617527A details a two-stage process:
- Esterification : Andrographolide reacts with succinic anhydride in non-pyridine solvents (e.g., butanone, acetonitrile) at 50–60°C for 4–6 hours under reflux. Catalysts like sodium sulfite (0.5–5% w/w) and N,N-diisopropylethylamine (1:10–1:1 substrate ratio) drive the reaction to form dehydroandrographolide disuccinate.
- Salt Formation : The disuccinate intermediate reacts with potassium hydroxide and sodium carbonate in methanol/ethanol solutions. Ethanol-water mixtures (50% v/v) facilitate crystallization, yielding the potassium sodium salt with 85–92% efficiency.
Table 1: Comparative Analysis of Conventional Synthesis Parameters
Catalysts and Solvent Systems
Catalytic efficiency varies significantly across protocols:
- Sodium sulfite : Reduces oxidative degradation during esterification, maintaining product stability at 60°C.
- N,N-Dimethylaminopyridine (DMAP) : Accelerates acylation rates by 40% compared to amine-free systems, but requires inert gas protection to prevent side reactions.
- Solvent optimization : Butanone-acetonitrile mixtures (1:1 v/v) achieve 92% esterification yield versus 78% in pure butanone, attributed to improved reactant solubility.
Microwave-Assisted Synthesis
Process Intensification
A 2009 study demonstrated microwave irradiation (300 W, 80°C) reduces esterification time from 6 hours to 45 minutes. Key advantages include:
- Purity enhancement : 99.8% HPLC purity versus 98% in conventional methods.
- Energy efficiency : 60% reduction in thermal energy input.
- Scalability : Bench-scale (50 g) to pilot-scale (5 kg) runs show consistent yields (88–91%).
Table 2: Microwave vs. Conventional Synthesis
| Metric | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 45 minutes | 6 hours |
| Energy Consumption | 1.2 kWh/kg | 3.8 kWh/kg |
| Purity (HPLC) | 99.8% | 98.0% |
| Solvent Recovery | 95% | 85% |
Purification and Crystallization Techniques
Mixed-Solvent Recrystallization
Patent CN105753820B introduces a purification method using water-organic solvent systems under nitrogen:
Industrial-Scale Production Considerations
Cost Optimization
- Catalyst recycling : Sodium sulfite recovery via aqueous extraction reduces raw material costs by 18%.
- Solvent reuse : Butanone-acetonitrile mixtures are distilled and reused for 5 cycles without yield loss.
- Waste management : Neutralization of acidic byproducts with Ca(OH)2 generates inert calcium sulfate, minimizing environmental impact.
Analytical Characterization
Structural Elucidation
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Solubility (DMSO) | 5.33 mg/mL (10 mM) | USP <1231> |
| Melting Point | 208–210°C (dec.) | Differential Scanning Calorimetry |
| Partition Coefficient | Log P = 1.87 | Shake-flask method |
Chemical Reactions Analysis
Types of Chemical Reactions
Dehydroandrographolide succinate (potassium sodium salt) undergoes several characteristic reactions, primarily driven by its functional groups, including hydroxyl, lactone, and ester moieties.
Table 1: Key Reaction Types and Conditions
-
Oxidation : The α,β-unsaturated lactone ring and hydroxyl groups are susceptible to oxidation, yielding hydroxylated products. For instance, treatment with H₂O₂ generates epoxide intermediates.
-
Reduction : The conjugated double bonds in the diterpene backbone are reduced to single bonds using NaBH₄, altering the compound’s bioactivity.
-
Substitution : Electrophilic substitution at the hydroxyl groups produces derivatives with enhanced solubility or stability.
Stability and Reactivity
The compound exhibits sensitivity to environmental factors, necessitating strict handling protocols.
Table 3: Stability Profile
-
Degradation Pathways : Hydrolysis of the ester bond in acidic/alkaline media releases succinic acid.
Analytical Considerations
Reaction monitoring and quality control rely on advanced chromatographic methods.
Table 4: Analytical Techniques
| Method | Application | Conditions |
|---|---|---|
| HPLC | Purity assessment | Column: C18 (5 µm) Mobile phase: Acetonitrile/water (70:30) Detection: UV at 225 nm |
| LC-MS | Structural confirmation | Ionization: ESI+ Mass range: m/z 593.6 [M+K+Na]⁺ |
-
Critical Parameters :
Industrial-Scale Considerations
Scientific Research Applications
Biochemical Properties
Dehydroandrographolide succinate exhibits significant biochemical interactions, influencing various cellular processes. Key properties include:
- Anti-inflammatory Effects : The compound has been shown to inhibit capillary permeability and reduce inflammatory exudation and edema, making it promising for treating inflammatory conditions.
- Antiviral Activity : Research indicates that it can suppress the replication of viruses such as the porcine reproductive and respiratory syndrome virus (PRRSV) by directly interacting with viral particles.
Cellular Effects
The compound's effects on different cell types have been extensively studied:
- Immunomodulatory Effects : It enhances immune response, which is critical in combating viral infections and respiratory diseases. Its application in treating viral pneumonia and upper respiratory tract infections is particularly noted .
- Cell Toxicity Studies : In vitro studies have demonstrated low toxicity levels in various cell lines, indicating its safety profile for therapeutic use .
Therapeutic Applications
The therapeutic potential of dehydroandrographolide succinate spans several medical conditions:
- Respiratory Infections : It is utilized in treating conditions such as viral pneumonia, influenza-induced respiratory infections, and acute bronchitis due to its immunostimulatory and anti-infective properties .
- Traditional Medicine : In traditional Chinese medicine, it is recognized for its heat-clearing and detoxifying effects, often used in emergency medicine for acute viral infections .
Case Studies and Clinical Research
Numerous studies have documented the efficacy and safety of dehydroandrographolide succinate:
- A systematic review involving 262 clinical studies reported that injections containing dehydroandrographolide derivatives had an adverse drug reaction (ADR) incidence of approximately 3.69% to 5.48%. Most ADRs were mild to moderate, primarily gastrointestinal disorders .
- In a pharmacokinetic study, the injection formulation of dehydroandrographolide succinate was shown to be effective for treating viral pneumonia with a favorable tolerance profile among patients .
Summary of Findings
The applications of dehydroandrographolide succinate (potassium sodium salt) are multifaceted:
| Application Area | Description |
|---|---|
| Biochemical Research | Inhibits inflammation and viral replication; interacts with cellular enzymes |
| Medical Treatment | Effective against viral pneumonia and upper respiratory infections |
| Traditional Medicine | Used for detoxification and heat-clearing in traditional Chinese medicine |
| Safety Profile | Low toxicity with manageable ADRs in clinical settings |
Mechanism of Action
The mechanism of action of dehydroandrographolide succinate (potassium sodium salt) involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Antiviral: The compound interferes with viral replication and enhances the host’s immune response to viral infections.
Immunomodulatory: It modulates the activity of immune cells, such as macrophages and lymphocytes, enhancing the body’s defense mechanisms.
Comparison with Similar Compounds
Pharmacokinetics :
- Nonlinear pharmacokinetics: Plasma AUC and Cmax increase disproportionately with dose escalation (e.g., AUC0–12: 6.18 mg·L⁻¹·h⁻¹ at 80 mg vs. 40.65 mg·L⁻¹·h⁻¹ at 320 mg), attributed to metabolic enzyme saturation at higher doses .
- Rapid clearance : Short half-life (t1/2: 1.51–1.89 hours) and Tmax (0.94–1.0 hours), with >90% of unchanged drug excreted in urine within 4 hours .
- Gender-neutral metabolism: No significant differences in pharmacokinetic parameters between males and females .
Safety : DAS-KNa is well-tolerated, with mild adverse events (e.g., transient gastric pain) reported in <5% of cases .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pharmacokinetic and Efficacy Profiles
Preparation and Quality Control
RP-HPLC methods are standardized for DAS-KNa quality control, ensuring linearity (r = 0.9999) and precision (RSD <2.06%) .
Biological Activity
Dehydroandrographolide succinate (DAS), a derivative of andrographolide, is a compound extracted from the medicinal plant Andrographis paniculata. This compound has garnered attention for its diverse biological activities, particularly in the fields of immunology, anti-inflammation, and antithrombosis. This article delves into the biological activity of DAS, summarizing key research findings, pharmacokinetics, and clinical applications.
Overview of Dehydroandrographolide Succinate
DAS is primarily known for its therapeutic effects against various infectious diseases and inflammatory conditions. Its mechanism of action is linked to multiple biochemical pathways, including the vascular endothelial growth factor (VEGF) signaling pathway, which plays a crucial role in angiogenesis and inflammation.
1. Antithrombotic Effects
Recent studies have demonstrated that DAS exhibits significant antithrombotic properties. An in vitro and in vivo study assessed its effects on platelet aggregation and coagulation parameters. The results indicated that:
- Platelet Aggregation Inhibition : DAS significantly reduced platelet aggregation rates in a dose-dependent manner. The effective dose (ED50) was calculated to be 386.9 mg/kg.
- Coagulation Function : High doses of DAS significantly shortened prothrombin time (PT) and activated partial thromboplastin time (APTT), indicating an enhancement in coagulation function at specific concentrations .
Table 1: Effects of DAS on Platelet Aggregation
| Dose (mg/kg) | Platelet Aggregation Rate (%) |
|---|---|
| Control | 100 |
| 200 | 87.49 |
| 400 | 70.54 |
| 600 | 59.44 |
2. Antiviral Activity
DAS has shown promising antiviral effects, particularly against porcine reproductive and respiratory syndrome virus (PRRSV). Studies have reported that DAS can inhibit PRRSV replication in cell cultures with minimal cytotoxicity. This suggests potential applications in treating viral infections .
3. Immunomodulatory Effects
DAS has been recognized for its immunomodulatory properties, enhancing immune responses against infections. It has been used clinically for treating viral pneumonia and upper respiratory tract infections, showcasing its effectiveness as an immunostimulant .
Pharmacokinetics
Pharmacokinetic studies indicate that DAS is rapidly absorbed and cleared from the body. Key findings include:
- Absorption : After intravenous administration, DAS reaches peak plasma concentrations within approximately 1 hour.
- Half-life : The elimination half-life ranges from 1.51 to 1.89 hours.
- Excretion : A notable percentage (10.1%–15.5%) of the administered dose is excreted unchanged in urine within 24 hours .
Case Studies and Clinical Applications
DAS has been extensively studied for its clinical applications:
- Treatment of Viral Infections : Clinical trials have validated its use in treating viral pneumonia and upper respiratory tract infections with positive outcomes.
- Adverse Drug Reactions (ADRs) : A systematic review highlighted that while ADRs are rare, they can include gastrointestinal disorders and skin reactions .
Table 2: Summary of Clinical Studies on DAS
| Study Type | Number of Participants | Reported ADRs (%) |
|---|---|---|
| Randomized Controlled Trials | 125 | 4.04 |
| Non-Randomized Trials | 23 | Varies |
| Case Reports | 108 | Mild to Moderate |
Q & A
Basic: What analytical methods are recommended for quantifying dehydroandrographolide succinate (potassium sodium salt) in pharmaceutical formulations?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for quantification. A validated method uses a μBondapak C18 column (25 cm × 4.6 mm, 10 μm) with methanol-water (70:30 v/v) mobile phase at 1.0 mL/min, UV detection at 250 nm, and room temperature. Linear calibration ranges from 25–400 μg/mL (r² = 0.9999), with recovery rates of 100.6% and precision RSD ≤2.06% .
Key Parameters Table:
| Parameter | Value |
|---|---|
| Column | μBondapak C18 (10 μm) |
| Mobile Phase | Methanol:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Linearity Range | 25–400 μg/mL |
Basic: How is the structural identity of dehydroandrographolide succinate confirmed in research settings?
Methodological Answer:
Structural confirmation combines spectroscopic techniques:
- Mass Spectrometry (MS): Molecular ion peaks at m/z 594.674 (C₂₈H₃₆KNaO₁₀) verify the molecular formula .
- Nuclear Magnetic Resonance (NMR): Assignments for labdane diterpenoid backbone (e.g., δ 5.2–5.8 ppm for olefinic protons) and succinate ester groups (δ 2.5–3.0 ppm) .
- Elemental Analysis: Confirms potassium (K⁺) and sodium (Na⁺) content via atomic absorption spectroscopy .
Advanced: What experimental strategies address contradictions in reported anti-inflammatory mechanisms of dehydroandrographolide succinate?
Methodological Answer:
Discrepancies in mechanism studies (e.g., NF-κB vs. MAPK pathway dominance) require:
- Dose-Response Profiling: Compare IC₅₀ values across in vitro models (e.g., RAW264.7 macrophages vs. human PBMCs) .
- Knockout Models: Use CRISPR-edited cell lines to isolate pathway contributions (e.g., p65 NF-κB deletion).
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream targets .
Advanced: How can researchers optimize in vivo pharmacokinetic studies for this compound?
Methodological Answer:
Key considerations:
- Bioanalytical Validation: Use RP-HPLC or LC-MS/MS with deuterated internal standards to quantify plasma/tissue levels .
- Dosing Regimens: Test intravenous vs. intramuscular routes (common in clinical formulations) to assess bioavailability .
- Tissue Distribution: Radiolabeled tracer studies (³H or ¹⁴C) to track accumulation in target organs (e.g., lungs for viral pneumonia) .
Advanced: What methodologies resolve discrepancies in molecular formula data (e.g., C₂₈H₃₆KNaO₁₀ vs. C₂₈H₃₈KNaO₁₀)?
Methodological Answer:
Contradictions arise from salt hydration states or synthesis impurities. Resolve via:
- Thermogravimetric Analysis (TGA): Measure weight loss to identify hydrated vs. anhydrous forms .
- High-Resolution MS (HRMS): Confirm exact mass (e.g., 594.674 vs. 596.69) to distinguish between variants .
- X-ray Crystallography: Resolve crystal structure to validate stoichiometry .
Basic: How is stability assessed for combinatorial therapies involving dehydroandrographolide succinate?
Methodological Answer:
For co-administered drugs (e.g., cefoxitin sodium):
- Forced Degradation Studies: Expose mixtures to heat, light, and pH extremes (e.g., 0.9% NaCl at 40°C for 24 hours) .
- HPLC Monitoring: Track degradation products (e.g., hydrolyzed succinate esters) and maintain >95% potency within 8 hours .
- pH and Osmolality Checks: Ensure compatibility (pH 6.0–7.5) to prevent precipitation .
Advanced: What preclinical models best evaluate immunostimulatory effects for viral pneumonia applications?
Methodological Answer:
- Murine Models: Influenza A (H1N1)-infected BALB/c mice, assessing viral load (qRT-PCR) and cytokine levels (IL-6, TNF-α via ELISA) .
- Human Airway Epithelia: Primary cell cultures infected with respiratory syncytial virus (RSV) to measure antiviral IC₅₀ .
- Immunohistochemistry: Quantify CD4+/CD8+ T-cell infiltration in lung tissues post-treatment .
Advanced: How are adverse reaction mechanisms studied for this compound?
Methodological Answer:
- Pharmacovigilance Data Mining: Retrospective analysis of clinical reports (e.g., hypersensitivity rates: 0.5–1.2% in 582 cases) .
- In Vitro Tox Screens: Mast cell degranulation assays to identify IgE-mediated reactions .
- Metabolite Profiling: Detect reactive intermediates (e.g., quinone methides) via hepatic microsome incubations + LC-MS .
Basic: What quality control parameters are critical for batch consistency?
Methodological Answer:
- Purity Criteria: ≥98% by HPLC, with impurities (e.g., andrographolide) ≤0.5% .
- Residual Solvents: GC-MS to limit methanol (<3000 ppm) and acetone (<5000 ppm) .
- Sterility Testing: Membrane filtration for parenteral formulations .
Advanced: What strategies enhance solubility for in vivo delivery without altering pharmacodynamics?
Methodological Answer:
- Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to increase aqueous solubility (>5 mg/mL) .
- Nanoformulations: Liposomal encapsulation (size: 100–150 nm) to improve bioavailability and reduce renal clearance .
- Salt Screening: Compare potassium sodium salt vs. free acid solubility in biorelevant media (FaSSIF/FeSSIF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
